3-(3-Chloro-5-fluorophenyl)-4-fluorobenzoic acid
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Overview
Description
3-(3-Chloro-5-fluorophenyl)-4-fluorobenzoic acid is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of both chlorine and fluorine atoms attached to the benzene ring, which imparts unique chemical properties. It is commonly used in various chemical reactions and has applications in scientific research, particularly in the fields of medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-5-fluorophenyl)-4-fluorobenzoic acid typically involves the following steps:
Halogenation: The introduction of chlorine and fluorine atoms into the benzene ring is achieved through halogenation reactions. This can be done using reagents such as chlorine gas and fluorine gas under controlled conditions.
Carboxylation: The carboxyl group is introduced into the benzene ring through carboxylation reactions. This can be achieved using carbon dioxide in the presence of a catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale halogenation and carboxylation processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloro-5-fluorophenyl)-4-fluorobenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents.
Electrophilic Substitution: Reagents such as sulfuric acid or nitric acid.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Products: Various substituted benzoic acids.
Oxidation Products: Quinones.
Reduction Products: Hydroquinones.
Coupling Products: Biaryl compounds.
Scientific Research Applications
3-(3-Chloro-5-fluorophenyl)-4-fluorobenzoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is used in the development of advanced materials with specific electronic and optical properties.
Biological Research: It is used in the study of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 3-(3-Chloro-5-fluorophenyl)-4-fluorobenzoic acid involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms enhances its binding affinity to certain enzymes and receptors. This compound can inhibit enzyme activity by forming strong interactions with the active site, leading to a decrease in the enzyme’s catalytic efficiency. Additionally, it can modulate receptor activity by binding to receptor sites and altering their signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-5-fluorophenylboronic acid
- 3-Chloro-4-fluorophenylboronic acid
- 4-Fluoro-3-chlorophenylboronic acid
Uniqueness
3-(3-Chloro-5-fluorophenyl)-4-fluorobenzoic acid is unique due to the specific arrangement of chlorine and fluorine atoms on the benzene ring, which imparts distinct chemical properties. This compound exhibits higher reactivity in substitution reactions compared to its analogs, making it a valuable intermediate in organic synthesis. Additionally, its unique electronic properties make it suitable for applications in material science and medicinal chemistry.
Properties
IUPAC Name |
3-(3-chloro-5-fluorophenyl)-4-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF2O2/c14-9-3-8(4-10(15)6-9)11-5-7(13(17)18)1-2-12(11)16/h1-6H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGINIOOMJMJYQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C2=CC(=CC(=C2)Cl)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60690507 |
Source
|
Record name | 3'-Chloro-5',6-difluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60690507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261970-22-2 |
Source
|
Record name | 3'-Chloro-5',6-difluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60690507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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